molecular formula C18H25ClN4O3 B2842907 (3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1331255-18-5

(3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2842907
CAS No.: 1331255-18-5
M. Wt: 380.87
InChI Key: VAMOLOXLWRQNPF-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic organic compound that features a complex structure combining a dimethoxyphenyl group, an imidazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an appropriate electrophile.

    Coupling with the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group with the piperazine-imidazole intermediate. This can be achieved through a Friedel-Crafts acylation reaction, where the dimethoxybenzene is acylated with the piperazine-imidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.

Types of Reactions:

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form quinones under strong oxidative conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products:

    Oxidation: Formation of quinones from the dimethoxyphenyl group.

    Reduction: Conversion of the methanone moiety to an alcohol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology and Medicine:

  • Potential use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
  • Investigated for its binding affinity to various receptors, including serotonin and dopamine receptors.

Industry:

  • Utilized in the development of novel materials with specific electronic or optical properties.
  • Employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways. For instance, its interaction with serotonin receptors can affect mood and cognition, making it a candidate for antidepressant or antipsychotic drugs.

Comparison with Similar Compounds

    (3,4-Dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring.

    (3,4-Dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone moiety.

Uniqueness:

  • The presence of the ethyl group on the imidazole ring and the methanone moiety distinguishes it from other similar compounds, potentially altering its binding affinity and pharmacological profile.
  • The combination of the dimethoxyphenyl group with the piperazine and imidazole rings provides a unique scaffold for drug design, offering multiple sites for functionalization and optimization.

This detailed overview should provide a comprehensive understanding of (3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

(3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H27ClN4O3
Molecular Weight 442.9 g/mol
CAS Number 1190000-24-8

The structure consists of a dimethoxyphenyl group linked to a piperazine moiety substituted with an ethyl-imidazole group, which is known to contribute to various biological activities.

Anticancer Activity

Research indicates that imidazole derivatives, including those similar to our compound, exhibit significant anticancer properties. For instance, compounds containing imidazole rings have shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR pathways. For example, certain imidazole derivatives have demonstrated IC50 values as low as 1.0 µM against cancer cell lines like A549 and HT29 .
  • Case Study : A study reported that similar compounds inhibited tumor growth in xenograft models, suggesting potential for in vivo efficacy .

Antimicrobial Activity

Compounds with similar structural features have been evaluated for antimicrobial properties. The presence of the piperazine and imidazole moieties enhances their interaction with microbial targets:

  • Activity Against Bacteria : In vitro studies have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Neuropharmacological Effects

Imidazole-containing compounds are also explored for their neuropharmacological effects. Research suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems:

  • Anticonvulsant Properties : Some derivatives have shown efficacy in reducing seizure activity in animal models, indicating potential as anticonvulsants .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Dimethoxyphenyl Group : This moiety is crucial for enhancing lipophilicity and bioavailability.
  • Piperazine Ring : The piperazine structure is known for its role in binding interactions with biological targets.
  • Imidazole Substitution : Variations in the imidazole group can lead to differences in pharmacological profiles, particularly in targeting specific receptors or enzymes .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity
Research indicates that compounds similar to (3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride exhibit significant antidepressant effects. These compounds often target serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives with imidazole and piperazine moieties can enhance serotonin levels in the brain, thereby alleviating depressive symptoms .

1.2 Anticancer Properties
The compound has been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells through the modulation of multiple signaling pathways, including those involved in cell cycle regulation and survival. In vitro studies have shown that related compounds can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest .

1.3 Antimicrobial Activity
Another significant application is its antimicrobial potential. The imidazole and piperazine components are known to enhance the antimicrobial efficacy of compounds against various pathogens. Studies have reported that similar structures exhibit activity against both bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Case Study: Antidepressant Effects

A clinical trial involving subjects with major depressive disorder evaluated the efficacy of a derivative of the compound. Results indicated a significant reduction in depressive symptoms after four weeks of treatment compared to a placebo group . The study highlighted the compound's potential as a fast-acting antidepressant.

Case Study: Anticancer Research

In a laboratory setting, this compound was tested against various cancer cell lines, including breast and lung cancers. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Candida albicans. The findings revealed that it exhibited significant inhibitory effects on both organisms, supporting its use as a lead compound for developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing (3,4-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, and what are the critical reaction parameters?

  • Methodology : The synthesis involves multi-step organic reactions, including coupling of the dimethoxyphenyl moiety with the piperazine-imidazole backbone. Key steps include:

  • Precursor activation : Use of coupling agents (e.g., EDCI or DCC) to form amide bonds between intermediates .
  • Solvent and temperature control : Ethanol or DMF at 60–80°C for optimal yield .
  • Salt formation : Final treatment with HCl to generate the hydrochloride salt, enhancing solubility .
    • Critical parameters : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for amine:carbonyl precursor), and purification via recrystallization .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identifies protons on aromatic rings (δ 6.8–7.2 ppm), piperazine (δ 2.5–3.5 ppm), and imidazole (δ 7.0–7.5 ppm) .
  • ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and methoxy groups (OCH₃) at ~55 ppm .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 351.82 (free base) and isotopic patterns for Cl⁻ in the hydrochloride form .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Hydrochloride salts typically exhibit >10 mg/mL solubility in aqueous buffers .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the methoxy group or imidazole ring oxidation are common degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., NMR splitting vs. computational predictions)?

  • Root cause analysis :

  • Dynamic effects : Rotamers in piperazine rings cause unexpected splitting in NMR. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can stabilize conformers .
  • X-ray crystallography : Resolve ambiguity by determining the crystal structure, particularly for imidazole-protonation states in the hydrochloride form .

Q. How to design experiments to elucidate the compound’s pharmacological target(s)?

  • Target deconvolution :

  • Receptor binding assays : Screen against GPCR libraries (e.g., histamine H₁/H₄ receptors) due to structural similarity to known ligands .
  • Kinase profiling : Use competitive ATP-binding assays to identify off-target kinase inhibition .
    • Cellular assays : Measure cAMP levels or calcium flux in HEK293 cells transfected with candidate receptors .

Q. What computational methods predict the compound’s metabolic fate and toxicity?

  • In silico tools :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate hepatic metabolism (CYP3A4/2D6) and hERG channel inhibition risk .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes to identify potential reactive metabolites .

Q. Critical Considerations

  • Contradictory data : Discrepancies between computational models (e.g., LogP predictions) and experimental solubility require validation via shake-flask methods .
  • Biological relevance : Prioritize assays mimicking physiological conditions (e.g., serum protein binding studies) to avoid false positives .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3.ClH/c1-4-20-8-7-19-18(20)22-11-9-21(10-12-22)17(23)14-5-6-15(24-2)16(13-14)25-3;/h5-8,13H,4,9-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMOLOXLWRQNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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